molecular formula C14H9F3O2 B1466071 4-Methylphenyl 2,4,5-trifluorobenzoate CAS No. 1354960-66-9

4-Methylphenyl 2,4,5-trifluorobenzoate

Cat. No. B1466071
M. Wt: 266.21 g/mol
InChI Key: CSHANYBQNMZFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592629B2

Procedure details

The title compound can also be prepared according to the following method: 4-methylphenol (80.0 g, 739.8 mmol) was added to a suspension of 2,4,5-trifluorobenzoic acid (136.8 g, 776.8 mmol) and 1,1-carbonyldiimidazole (83-85% wt, 163.6 g, 849.7 mmol) in EtOAc (1.20 L) at 40° C. The reaction mixture was stirred at 40° C. for 2 hours, then cooled to 20° C. and washed with water (480 mL), a 0.5 M aqueous solution of sodium hydroxide (2×400 mL) and water (400 mL). The organics were concentrated in vacuo and azeotroped with heptane to give a yellow oil. Heptane (640 mL) was added and the reaction was stirred at room temperature for 16 hours. A seed was used to facilitate the formation of a suspension. The resulting suspension was cooled to 10° C. and filtered. The residue was washed with cold heptane (80 mL) and dried to afford the title compound as an off white solid (147.5 g, 75%):
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
136.8 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
640 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[F:9][C:10]1[CH:18]=[C:17]([F:19])[C:16]([F:20])=[CH:15][C:11]=1[C:12](O)=[O:13].CCCCCCC>CCOC(C)=O>[F:9][C:10]1[CH:18]=[C:17]([F:19])[C:16]([F:20])=[CH:15][C:11]=1[C:12]([O:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:13]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
CC1=CC=C(C=C1)O
Name
Quantity
136.8 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)F)F
Name
1,1-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
640 mL
Type
reactant
Smiles
CCCCCCC
Step Three
Name
Quantity
1.2 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
WASH
Type
WASH
Details
washed with water (480 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with heptane
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with cold heptane (80 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=O)OC2=CC=C(C=C2)C)C=C(C(=C1)F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 147.5 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.